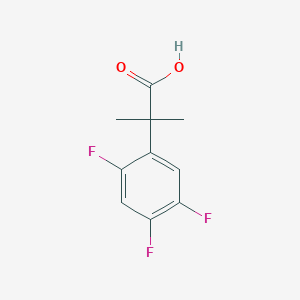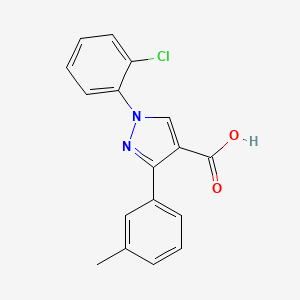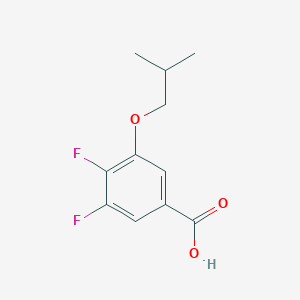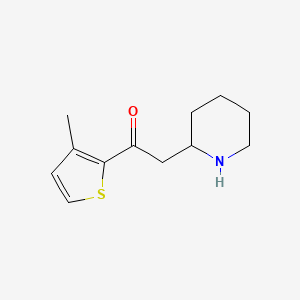![molecular formula C18H20O6 B13079952 2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with four methoxy groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Alcohol or aldehyde derivatives of the biphenyl acetic acid.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy groups and the acetic acid moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-3-yl)acetic acid
Uniqueness
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the specific positioning of the methoxy groups and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The precise arrangement of these functional groups can result in distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H20O6 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-[2-(2,3-dimethoxyphenyl)-3,4-dimethoxyphenyl]acetic acid |
InChI |
InChI=1S/C18H20O6/c1-21-13-7-5-6-12(17(13)23-3)16-11(10-15(19)20)8-9-14(22-2)18(16)24-4/h5-9H,10H2,1-4H3,(H,19,20) |
Clave InChI |
NVKNDGJZQSMBTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CC(=O)O)C2=C(C(=CC=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)







![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)
